molecular formula C18H17N3OS2 B2421680 N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-75-9

N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2421680
CAS RN: 864917-75-9
M. Wt: 355.47
InChI Key: IKHLMNFUZVBAPS-UHFFFAOYSA-N
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Description

N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research applications.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide”, also known as “N-(4-methylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide”.

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Antifungal Properties

In addition to its antibacterial capabilities, this compound has been studied for its antifungal properties. It has been found to inhibit the growth of several pathogenic fungi, making it a promising candidate for the development of new antifungal medications .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. This makes it a potential candidate for the development of new cancer therapies .

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This suggests potential applications in the treatment of inflammatory diseases .

Antioxidant Activity

The compound has been found to exhibit antioxidant activity, meaning it can neutralize free radicals and reduce oxidative stress. This property is important for protecting cells from damage and has potential applications in the treatment of diseases associated with oxidative stress, such as neurodegenerative diseases .

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for certain enzymes. For example, it has been found to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This suggests potential applications in the treatment of neurological disorders such as Alzheimer’s disease .

Agricultural Applications

The compound has also been explored for its potential use in agriculture. Its antimicrobial and antifungal properties make it a candidate for use as a pesticide or fungicide, helping to protect crops from various pathogens .

Material Science

In material science, this compound has been studied for its potential use in the development of new materials. Its unique chemical structure allows it to be used in the synthesis of polymers and other materials with specific properties, such as enhanced durability or resistance to degradation .

These applications highlight the versatility and potential of N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide in various fields of scientific research.

Stereoregular cyclic p-tolyl-siloxanes with alkyl, O- and N-containing groups as promising reagents for the synthesis of functionalized organosiloxanes Reaction dynamics of the 4-methylphenyl radical (C6H4CH3; p-tolyl) with isoprene (C5H8) – formation of dimethyldihydronaphthalenes James Cook University

properties

IUPAC Name

N-(4-methylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-12-6-8-15(9-7-12)19-16(22)11-23-18-20-17(21-24-18)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHLMNFUZVBAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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